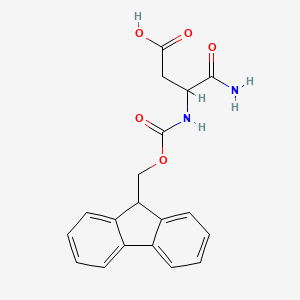

Fmoc-IsoAsn-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-amino-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O5/c20-18(24)16(9-17(22)23)21-19(25)26-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H2,20,24)(H,21,25)(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHRMWRHTRSQVJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Deep Dive: Unraveling the Isomeric Nuances of Fmoc-IsoAsn-OH and Fmoc-Asn-OH

For the attention of Researchers, Scientists, and Drug Development Professionals.

In the precise world of peptide synthesis and drug development, the seemingly subtle distinction between isomers can have profound implications for the final product's efficacy, stability, and safety. This technical guide provides an in-depth exploration of the core differences between two critical asparagine derivatives: Nα-(9-Fluorenylmethoxycarbonyl)-L-asparagine (Fmoc-Asn-OH) and its isomer, Nα-(9-Fluorenylmethoxycarbonyl)-L-isoasparagine (Fmoc-IsoAsn-OH). Understanding these differences is paramount for researchers aiming to control and characterize their synthetic peptides with the highest degree of accuracy.

Structural and Physicochemical Distinctions

The fundamental difference between Fmoc-Asn-OH and this compound lies in the connectivity of the side-chain carboxamide group. In Fmoc-Asn-OH, the side chain is a β-carboxamide, meaning the amide group is attached to the β-carbon of the amino acid backbone. In contrast, this compound possesses an α-carboxamide, where the amide group is attached to the α-carbon, and the carboxylic acid functional group is on the side chain. This isomeric variance gives rise to distinct physicochemical properties.

Below is a comparative summary of their key quantitative data:

| Property | Fmoc-Asn-OH | This compound |

| CAS Number | 71989-16-7[1] | 200335-40-6[2][3][4] |

| Molecular Formula | C₁₉H₁₈N₂O₅[1] | C₁₉H₁₈N₂O₅[3] |

| Molecular Weight | 354.36 g/mol [1] | 354.36 g/mol [3] |

| Appearance | White or off-white powder[5] | White crystalline powder[2][3] |

| Melting Point | 142-147 °C[5] | 185-190 °C[3] |

| Solubility | Soluble in DMSO and methanol; insoluble in water.[5] | Soluble in DMSO.[4] |

| Optical Rotation | -15.0±1° (c=1 in methanol) | -18.0 ± 2º (c=1 in DMF)[3] |

The Isomerization Pathway: From Asparagine to Isoasparagine

A critical aspect to grasp is that isoasparagine residues in a peptide are often not the result of direct incorporation of this compound but rather arise from the chemical rearrangement of asparagine residues. This process, known as deamidation, proceeds through a cyclic succinimide intermediate. Under physiological or basic conditions, the backbone amide nitrogen of the residue following asparagine can attack the side-chain carbonyl carbon, leading to the formation of a five-membered succinimide ring and the release of ammonia. This intermediate can then be hydrolyzed to yield either the original asparagine residue or, more commonly, the isoasparagine residue.

Experimental Protocols for Differentiation

Distinguishing between Fmoc-Asn-OH and this compound, or their corresponding residues in a peptide, requires robust analytical techniques. Below are detailed methodologies for their differentiation.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a powerful tool for separating these isomers due to their different polarities.

Protocol:

-

Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is suitable.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 265 nm (for the Fmoc group).

-

Sample Preparation: Dissolve the sample in a minimal amount of a suitable solvent like DMF or a mixture of acetonitrile and water.

-

Expected Outcome: Due to the difference in the position of the polar amide and carboxyl groups, the two isomers will exhibit different retention times. Typically, the isoasparagine derivative is less retained on a C18 column under these conditions.

Mass Spectrometry (MS)

While Fmoc-Asn-OH and this compound have identical molecular weights, their fragmentation patterns in tandem mass spectrometry (MS/MS) can be used for differentiation.

Protocol:

-

Ionization: Electrospray ionization (ESI) in either positive or negative ion mode is effective.

-

MS1 Analysis: Confirm the presence of the molecular ion [M+H]⁺ or [M-H]⁻ at the expected m/z.

-

MS/MS Analysis (Collision-Induced Dissociation - CID):

-

Isolate the precursor ion of interest.

-

Apply collision energy to induce fragmentation.

-

Analyze the resulting product ions.

-

-

Expected Fragmentation Differences: The fragmentation of the side chain will differ. For Fmoc-Asn-OH, neutral loss of ammonia (NH₃) from the side-chain amide is a characteristic fragmentation pathway. For this compound, the fragmentation will be influenced by the presence of the side-chain carboxylic acid, potentially leading to a more prominent loss of water (H₂O) or carbon monoxide (CO). The fragmentation of the Fmoc group itself will be a common feature for both isomers.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide definitive structural information to distinguish between the two isomers.

Protocol:

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent for both compounds.

-

¹H NMR:

-

Fmoc-Asn-OH: The protons of the side-chain amide (-CONH₂) will appear as two distinct signals due to restricted rotation. The protons on the β-carbon will show characteristic coupling to the α-proton.

-

This compound: The chemical shifts of the α- and β-protons will be different compared to Fmoc-Asn-OH due to the change in the electronic environment. The amide proton of the backbone will be present, while the side chain will have a carboxylic acid proton signal.

-

-

¹³C NMR:

-

The chemical shifts of the carbonyl carbons (side chain vs. backbone) will be significantly different between the two isomers, providing a clear diagnostic marker.

-

Implications for Peptide Synthesis and Drug Development

The spontaneous conversion of asparagine to isoasparagine can have significant consequences in drug development:

-

Biological Activity: The introduction of an isoaspartyl residue alters the peptide backbone, which can lead to a change in the three-dimensional structure and, consequently, a reduction or complete loss of biological activity.

-

Immunogenicity: The presence of isoaspartyl residues can be recognized as foreign by the immune system, potentially leading to an immunogenic response.

-

Stability: The rate of deamidation is sequence-dependent and influenced by factors such as pH and temperature. Understanding these kinetics is crucial for formulation and stability studies of peptide-based therapeutics.

To mitigate the risk of isoasparagine formation during peptide synthesis, side-chain protected asparagine derivatives, such as Fmoc-Asn(Trt)-OH, are often employed. The bulky trityl group sterically hinders the nucleophilic attack that initiates succinimide formation.[7]

Conclusion

The distinction between Fmoc-Asn-OH and this compound is a critical consideration for any scientist working with asparagine-containing peptides. While structurally similar, their different chemical connectivity leads to distinct physicochemical properties and reactivity. The propensity of asparagine to convert to isoasparagine via a succinimide intermediate necessitates careful control during peptide synthesis and thorough analytical characterization of the final product. The experimental protocols outlined in this guide provide a robust framework for the differentiation and quantification of these important isomers, ensuring the quality and reliability of synthetic peptides in research and therapeutic applications.

References

- 1. FMOC-L-asparagine | C19H18N2O5 | CID 2724774 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. FMOC-L-ISOASPARAGINE | 200335-40-6 [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. FMOC-L-ISOASPARAGINE CAS#: 200335-40-6 [chemicalbook.com]

- 5. FMOC-L-Asparagine BP EP USP CAS 71989-16-7 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 6. Characterization of Nα-Fmoc-protected dipeptide isomers by electrospray ionization tandem mass spectrometry (ESI-MS(n)): effect of protecting group on fragmentation of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Asparagine coupling in Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Protein Deamidation and Repair Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein deamidation is a spontaneous, non-enzymatic post-translational modification that involves the conversion of an amide group in the side chain of asparagine (Asn) or glutamine (Gln) residues to a carboxylic acid group.[1][2][3] This seemingly subtle alteration results in the conversion of asparagine to aspartic acid (Asp) or its isomer, isoaspartic acid (isoAsp), and glutamine to glutamic acid (Glu).[1][2] This process can significantly impact a protein's structure, stability, and function, and has been implicated in aging, various diseases, and the degradation of biopharmaceuticals.[2][3][4] This guide provides a comprehensive overview of the chemical mechanisms of protein deamidation, its biological consequences, and the cellular mechanisms that have evolved to repair this form of protein damage.

The Chemical Mechanism of Protein Deamidation

The deamidation of asparagine and glutamine residues proceeds through different intramolecular cyclization reactions.

Asparagine Deamidation and Isoaspartate Formation

Under physiological conditions (neutral or alkaline pH), the deamidation of an asparagine residue is initiated by a nucleophilic attack of the backbone amide nitrogen of the C-terminal flanking amino acid on the side-chain carbonyl carbon of the asparagine.[1][5][6] This attack forms a five-membered succinimide intermediate, releasing ammonia.[5][6] This cyclic intermediate is unstable and can be hydrolyzed at two positions:

-

Hydrolysis at the α-carbonyl group regenerates a normal peptide bond, resulting in an aspartic acid residue.

-

Hydrolysis at the β-carbonyl group leads to the formation of an isoaspartic acid residue, where the peptide backbone is extended by a methylene group.[1][7]

The formation of isoaspartate is often the predominant pathway, accounting for approximately 70-85% of the products.[6][8] The rate of asparagine deamidation is highly dependent on the identity of the C-terminal amino acid, with glycine residues leading to the fastest rates due to their lack of steric hindrance.[9]

Glutamine Deamidation

Glutamine deamidation occurs through a similar mechanism but involves the formation of a less favorable six-membered glutarimide intermediate.[10] Consequently, the rate of glutamine deamidation is significantly slower than that of asparagine.[11] The primary product of glutamine deamidation is glutamic acid.

Biological Consequences of Protein Deamidation

The conversion of a neutral amide to a negatively charged carboxylic acid can have profound effects on a protein's properties:

-

Structural and Functional Alterations : The introduction of a negative charge and, in the case of isoaspartate, a "kink" in the polypeptide backbone, can disrupt the tertiary structure of a protein.[7] This can lead to a loss of biological activity, altered substrate binding, and increased susceptibility to proteolysis.[5]

-

Protein Aggregation : Deamidation can expose hydrophobic regions and promote protein aggregation, a hallmark of many neurodegenerative diseases.[12]

-

Aging and Disease : The accumulation of deamidated proteins, particularly long-lived proteins in non-dividing cells like neurons, is a hallmark of cellular aging.[2][4] Deamidation has been linked to the pathology of various age-related diseases, including Alzheimer's disease, cataracts, and cancer.[2]

-

Immunogenicity : Deamidation can create novel epitopes that can be recognized by the immune system, potentially leading to an autoimmune response against self-proteins.[5] For biopharmaceuticals, this can lead to reduced efficacy and adverse immune reactions.[5]

The Protein L-isoaspartyl Methyltransferase (PIMT) Repair Pathway

To counteract the deleterious effects of isoaspartate formation, most organisms possess a highly conserved protein repair enzyme called Protein L-isoaspartyl methyltransferase (PIMT).[7][13]

Mechanism of PIMT-mediated Repair

PIMT specifically recognizes the aberrant isoaspartyl linkage in a damaged protein.[7] The repair process involves the following steps:

-

Methylation : PIMT catalyzes the transfer of a methyl group from the co-substrate S-adenosyl-L-methionine (SAM) to the free α-carboxyl group of the isoaspartyl residue, forming a methyl ester.[6][13]

-

Succinimide Reformation : This methylation renders the isoaspartyl residue unstable, promoting a rapid, non-enzymatic conversion back to the succinimide intermediate, with the release of methanol.[6]

-

Hydrolysis : The reformed succinimide can then be hydrolyzed to either an aspartyl residue (repair) or back to an isoaspartyl residue (requiring another cycle of repair).

Through multiple cycles of this process, the majority of isoaspartyl residues can be converted back to normal aspartyl residues, thus restoring the protein to its native conformation and function.[14]

Biological Significance of PIMT

The importance of the PIMT repair pathway is underscored by studies on PIMT knockout mice. These mice accumulate high levels of isoaspartyl-containing proteins in their tissues, particularly the brain, and suffer from severe neurological dysfunction, including fatal epileptic seizures.[15][16] This highlights the critical role of PIMT in maintaining neuronal protein integrity and function.

Data Presentation

Table 1: Factors Influencing Protein Deamidation Rates

| Factor | Effect on Deamidation Rate | Reference(s) |

| Primary Sequence | The amino acid C-terminal to Asn significantly impacts the rate. Asn-Gly is the most labile sequence. | [9] |

| Three-Dimensional Structure | Higher-order structures that reduce the flexibility of the polypeptide chain generally decrease the rate of deamidation. | [17][18] |

| pH | Deamidation rates increase significantly at alkaline pH. | [11] |

| Temperature | Higher temperatures accelerate the rate of deamidation. | [9][11] |

| Buffer Composition | Certain buffer species, such as phosphate, can catalyze deamidation. | [15] |

Table 2: Estimated Deamidation Half-Lives of Asparagine Residues in Human Proteins

| Deamidation Half-Life (days at 37°C, pH 7.4) | Percentage of Asn Residues | Percentage of Proteins with at least one such Asn | Reference(s) |

| < 1 | ~0.1% | ~4.3% | [15] |

| 1 - 10 | ~1.2% | ~17% | [15] |

| 10 - 100 | ~10% | ~60% | [15] |

| > 100 | ~88.7% | - | [15] |

Note: These are estimated values based on computational predictions and can vary based on specific protein structure and solution conditions.

Experimental Protocols

Protocol 1: In Vitro Protein Deamidation (Accelerated Aging)

This protocol describes a method to induce deamidation in a purified protein sample for subsequent analysis.

Materials:

-

Purified protein of interest

-

Incubation Buffer (e.g., 20 mM sodium phosphate, pH 8.0)[9]

-

Incubator or water bath at 37°C

-

Sterile, low-protein-binding microcentrifuge tubes

Procedure:

-

Prepare a solution of the purified protein in the Incubation Buffer to a final concentration of 1-5 mg/mL.

-

Aliquot the protein solution into sterile microcentrifuge tubes.

-

Incubate the tubes at 37°C for various time points (e.g., 0, 1, 3, 7, 14 days) to generate a time-course of deamidation.

-

At each time point, remove an aliquot and immediately freeze it at -80°C to stop the reaction.

-

Samples are now ready for analysis of deamidation levels by methods such as those described below.

Protocol 2: Quantification of Isoaspartate using the PIMT-based Methanol Diffusion Assay

This protocol quantifies the amount of isoaspartate in a protein sample using radioactive S-adenosyl-L-methionine.[1][19]

Materials:

-

Protein sample (deamidated and control)

-

Recombinant PIMT enzyme

-

[³H]-S-adenosyl-L-methionine ([³H]-SAM)

-

Reaction Buffer (e.g., 100 mM sodium phosphate, pH 6.5)

-

Stopping Solution (e.g., 2% SDS in 0.2 M sodium borate, pH 10.0)[1]

-

Vapor-phase transfer apparatus (e.g., hanging microcentrifuge tube caps or specialized diffusion tubes)

-

Scintillation vials and scintillation fluid

-

Scintillation counter

Procedure:

-

In a microcentrifuge tube, combine the protein sample (e.g., 10-50 µg) with the Reaction Buffer.

-

Add recombinant PIMT to the reaction mixture.

-

Initiate the methylation reaction by adding [³H]-SAM.

-

Incubate the reaction at 37°C for a time sufficient for complete methylation (e.g., 1-2 hours).

-

Stop the reaction by adding the Stopping Solution. This also raises the pH to facilitate the hydrolysis of the methyl esters.

-

Incubate the mixture to allow for the complete hydrolysis of the isoaspartyl methyl esters to radioactive methanol.

-

Transfer the reaction mixture to the bottom of a diffusion tube. Place a piece of filter paper soaked in scintillation fluid in the cap of the tube.

-

Seal the tube and incubate to allow the volatile [³H]-methanol to diffuse and be captured by the filter paper.

-

Transfer the filter paper to a scintillation vial, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

The amount of radioactivity is directly proportional to the amount of isoaspartate in the original protein sample. A standard curve using a known amount of an isoaspartyl-containing peptide should be generated for absolute quantification.

Protocol 3: Sample Preparation for Mass Spectrometry Analysis of Deamidation

This protocol outlines a general workflow for preparing a protein sample for analysis by liquid chromatography-mass spectrometry (LC-MS) to identify and quantify deamidation sites. To minimize artifactual deamidation, it is recommended to perform digestion at a lower pH.[3][20]

Materials:

-

Protein sample

-

Denaturing Buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.0)

-

Reducing Agent (e.g., 10 mM dithiothreitol, DTT)

-

Alkylating Agent (e.g., 55 mM iodoacetamide, IAA)

-

Digestion Buffer (e.g., 50 mM ammonium bicarbonate, pH 6.0)[3]

-

Protease (e.g., Trypsin/Lys-C mix)

-

Quenching Solution (e.g., 5% formic acid)

-

C18 solid-phase extraction (SPE) cartridges for desalting

Procedure:

-

Denaturation, Reduction, and Alkylation: a. Solubilize the protein sample in Denaturing Buffer. b. Add DTT and incubate at 37°C for 1 hour to reduce disulfide bonds. c. Cool to room temperature and add IAA. Incubate in the dark for 30 minutes to alkylate cysteine residues.

-

Buffer Exchange and Digestion: a. Dilute the sample with Digestion Buffer to reduce the urea concentration to less than 1 M. b. Add the protease (e.g., trypsin/Lys-C) at an appropriate enzyme-to-substrate ratio (e.g., 1:50). c. Incubate overnight at 37°C.

-

Quenching and Desalting: a. Stop the digestion by adding Quenching Solution to lower the pH. b. Desalt the peptide mixture using a C18 SPE cartridge according to the manufacturer's instructions. c. Elute the peptides and dry them in a vacuum centrifuge.

-

LC-MS Analysis: a. Reconstitute the dried peptides in a suitable solvent (e.g., 0.1% formic acid in water). b. Analyze the peptide mixture by LC-MS/MS. Deamidated peptides will exhibit a mass shift of +0.984 Da. Tandem mass spectrometry (MS/MS) is used to pinpoint the exact location of the modification.

Visualizations

Caption: Mechanism of asparagine deamidation via a succinimide intermediate.

Caption: The PIMT-mediated protein repair pathway for isoaspartyl damage.

Caption: Workflow for identifying deamidation sites by mass spectrometry.

References

- 1. US5273886A - Determination of isoaspartate in proteins - Google Patents [patents.google.com]

- 2. Advances in the Study of Protein Deamidation: Unveiling Its Influence on Aging, Disease Progression, Forensics and Therapeutic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. preprints.org [preprints.org]

- 4. researchgate.net [researchgate.net]

- 5. Protein deamidation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. promegaconnections.com [promegaconnections.com]

- 7. Determination of deamidation artifacts introduced by sample preparation using 18O-labeling and tandem mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Protein Repair l-Isoaspartyl Methyltransferase1 Is Involved in Both Seed Longevity and Germination Vigor in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ionsource.com [ionsource.com]

- 10. The Isoaspartome | Fourier Transform Mass Spectrometry Lab [bumc.bu.edu]

- 11. Detection, Evaluation and Minimization of Nonenzymatic Deamidation in Proteomic Sample Preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. rsc.org [rsc.org]

- 13. Mass spectrometric analysis of asparagine deamidation and aspartate isomerization in polypeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. files.core.ac.uk [files.core.ac.uk]

- 16. researchgate.net [researchgate.net]

- 17. pnas.org [pnas.org]

- 18. pnas.org [pnas.org]

- 19. img.antpedia.com [img.antpedia.com]

- 20. researchgate.net [researchgate.net]

A Technical Guide to Fmoc-IsoAsn-OH: Suppliers, Purity Assessment, and Quality Control

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Fmoc-IsoAsn-OH, a critical building block in peptide synthesis. This document details commercially available suppliers, their stated purity specifications, and standardized methodologies for purity verification. The guide is intended to assist researchers and professionals in the strategic selection of reagents and the implementation of robust quality control protocols to ensure the integrity of their synthetic peptides.

Understanding this compound

Nα-(9-Fluorenylmethoxycarbonyl)-L-isoasparagine (Fmoc-L-IsoAsn-OH) and its D-enantiomer (Fmoc-D-IsoAsn-OH) are derivatives of the amino acid asparagine. The Fmoc protecting group on the α-amino group allows for its controlled incorporation into a growing peptide chain during solid-phase peptide synthesis (SPPS). The "iso" prefix indicates that the side-chain carboxyl group is present as a free acid, while the α-carboxyl group is an amide. This isomeric form is distinct from the more common Fmoc-Asn-OH where the side-chain is an amide. Careful selection and purity verification of these reagents are paramount, as impurities can lead to the formation of undesired peptide side products, complicating purification and potentially impacting the biological activity of the final product.

Supplier and Purity Comparison

The selection of a reliable supplier for this compound is a critical first step in the synthesis of high-quality peptides. The following table summarizes publicly available information from various suppliers for both the L- and D-enantiomers of this compound. It is important to note that while suppliers provide typical purity values, a batch-specific Certificate of Analysis (CoA) should always be requested for detailed quality assurance.

| Compound | Supplier | Catalog Number | Stated Purity | Analytical Method |

| Fmoc-L-IsoAsn-OH | Sigma-Aldrich | 200335-40-6 | ≥98.0% | Not Specified |

| Iris Biotech | FAA3135 | ≥98% | Not Specified | |

| Fmoc-D-IsoAsn-OH | Chem-Impex | 40182 | ≥98% | HPLC |

| Iris Biotech | FAA3130 | ≥98% | Not Specified | |

| ≥99.9% | Enantiomeric Purity |

Experimental Protocols for Purity Determination

Verifying the purity of this compound upon receipt is a crucial quality control step. The following are generalized protocols for High-Performance Liquid Chromatography (HPLC), Chiral HPLC, and Thin-Layer Chromatography (TLC) based on established methods for Fmoc-protected amino acids.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

HPLC is a fundamental technique for assessing the chemical purity of Fmoc-amino acids.

Methodology:

-

Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is typically used.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

-

Gradient: A common gradient is to start at a lower percentage of Mobile Phase B and gradually increase it over the course of the run. A typical gradient might be:

-

0-5 min: 30% B

-

5-25 min: 30-100% B

-

25-30 min: 100% B

-

30-35 min: 100-30% B

-

35-40 min: 30% B

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 254 nm or 265 nm, where the Fmoc group has a strong absorbance.

-

Sample Preparation: Dissolve a small amount of the this compound in the initial mobile phase composition or a compatible solvent.

-

Analysis: The purity is determined by integrating the area of the main peak and expressing it as a percentage of the total integrated area of all peaks.

Chiral High-Performance Liquid Chromatography (Chiral HPLC) for Enantiomeric Purity

Chiral HPLC is essential to determine the enantiomeric purity of the this compound, ensuring that the desired stereoisomer is present and that contamination from the other enantiomer is minimal.

Methodology:

-

Column: A chiral stationary phase (CSP) column is required. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for the separation of Fmoc-amino acid enantiomers.

-

Mobile Phase: The mobile phase composition is highly dependent on the specific chiral column used. A common starting point for reversed-phase chiral separations is a mixture of an organic modifier (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium acetate or phosphate buffer) with an acidic additive like trifluoroacetic acid or formic acid[1].

-

Flow Rate: Typically between 0.5 and 1.0 mL/min.

-

Detection: UV absorbance at 254 nm or 265 nm.

-

Sample Preparation: Dissolve the sample in the mobile phase.

-

Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers: % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100.

Thin-Layer Chromatography (TLC) for Qualitative Assessment

TLC is a rapid and cost-effective method for a qualitative assessment of purity and for monitoring reactions.

Methodology:

-

Plate: Silica gel 60 F254 plates are commonly used.

-

Solvent System (Mobile Phase): The choice of solvent system is crucial for achieving good separation. A commonly used system for Fmoc-amino acids is a mixture of a non-polar solvent, a polar solvent, and an acidic or basic component. An example is n-butanol:acetic acid:water (4:1:1 v/v/v)[2].

-

Sample Application: Dissolve the sample in a suitable solvent (e.g., DMF or a small amount of the mobile phase) and spot a small amount onto the TLC plate baseline.

-

Development: Place the plate in a sealed chamber saturated with the vapor of the solvent system. Allow the solvent to ascend the plate until it is near the top.

-

Visualization: The Fmoc group allows for visualization under UV light (254 nm). The plate can also be stained with a suitable reagent, such as ninhydrin (after Fmoc deprotection) or a potassium permanganate solution, to visualize other potential impurities.

-

Analysis: The purity is qualitatively assessed by the presence of a single, well-defined spot. The retention factor (Rf) value can be calculated and compared to a standard if available.

Quality Control and Supplier Selection Workflow

The following diagrams illustrate key workflows for ensuring the quality of this compound and for selecting a suitable supplier.

Caption: Quality Control Workflow for this compound.

Caption: Supplier Selection Process for this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Isoaspartate-Containing Peptides via an Orthogonal Fmoc-Strategy

For Researchers, Scientists, and Drug Development Professionals

Introduction

The deliberate incorporation of isoaspartate (isoAsp) residues into peptides is a growing area of interest in chemical biology and drug development. Isoaspartate, a β-amino acid isomer of aspartate, can significantly impact a peptide's conformation, stability, and biological activity. While isoaspartate formation is often considered an undesirable side reaction during standard Fmoc-based solid-phase peptide synthesis (SPPS), its controlled introduction can be achieved using an orthogonal protection strategy. This document provides detailed protocols for the synthesis of isoaspartate-containing peptides utilizing Fmoc-Asp(OAll)-OH, a building block that enables selective deprotection and on-resin transformation to the desired β-peptide linkage.

Overview of the Synthetic Strategy

The synthesis of isoaspartate-containing peptides is achieved through a multi-step process that leverages an orthogonal allyl protecting group for the aspartate side chain. This strategy avoids the direct use of a pre-formed isoaspartate building block, which is not commercially standard. The general workflow is as follows:

-

Solid-Phase Peptide Synthesis (SPPS): The peptide backbone is assembled on a solid support using standard Fmoc chemistry. The position designated for the isoaspartate residue is incorporated using Fmoc-Asp(OAll)-OH.

-

Selective Allyl Deprotection: Once the peptide sequence is fully assembled, the allyl protecting group on the aspartate side chain is selectively removed on-resin using a palladium catalyst.

-

On-Resin Isoaspartate Formation: The free carboxylic acid of the aspartate side chain is activated, leading to an intramolecular cyclization to form a succinimide intermediate. Subsequent controlled hydrolysis of this intermediate on-resin yields a mixture of the desired isoaspartate (β-peptide) and the native aspartate (α-peptide).

-

Final Cleavage and Deprotection: The peptide is cleaved from the resin, and all remaining side-chain protecting groups are removed using a standard trifluoroacetic acid (TFA) cocktail.

-

Purification and Analysis: The final product containing the isoaspartate residue is purified and characterized using reverse-phase high-performance liquid chromatography (RP-HPLC) and mass spectrometry.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis using Fmoc-Asp(OAll)-OH

This protocol outlines the standard steps for incorporating Fmoc-Asp(OAll)-OH into a peptide sequence on a solid support.

Materials:

-

Fmoc-Rink Amide resin (or other suitable resin)

-

Fmoc-protected amino acids

-

Fmoc-Asp(OAll)-OH

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) / HOBt (Hydroxybenzotriazole) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) / HOAt (1-Hydroxy-7-azabenzotriazole)

-

N,N-Diisopropylethylamine (DIPEA)

-

Solid-phase synthesis vessel

Procedure:

-

Resin Swelling: Swell the resin in DMF for 1-2 hours in the synthesis vessel.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes.

-

Drain and repeat the treatment with 20% piperidine in DMF for 15 minutes.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Amino Acid Coupling (for standard amino acids):

-

Dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading), HBTU/HOBt (or HATU/HOAt) (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF.

-

Add the coupling solution to the resin and agitate for 1-2 hours.

-

Monitor the coupling reaction using a qualitative ninhydrin test.[1]

-

Wash the resin with DMF (5 times) and DCM (3 times).

-

-

Coupling of Fmoc-Asp(OAll)-OH:

-

Follow the same procedure as in step 3, using Fmoc-Asp(OAll)-OH as the amino acid. Ensure complete dissolution of the reagents before adding to the resin.

-

-

Repeat Cycles: Repeat the deprotection and coupling steps until the desired peptide sequence is assembled.

Protocol 2: On-Resin Selective Allyl Deprotection

This protocol describes the removal of the allyl protecting group from the aspartate side chain while the peptide is still attached to the resin. This reaction is air-sensitive and should be performed under an inert atmosphere (Argon or Nitrogen).

Materials:

-

Peptidyl-resin containing the Asp(OAll) residue

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Phenylsilane (PhSiH₃) or other suitable scavenger

-

Anhydrous, degassed DCM

-

Inert atmosphere reaction vessel

Procedure:

-

Resin Preparation: Wash the peptidyl-resin thoroughly with DCM and dry it under a high vacuum.

-

Reaction Setup: Place the dry resin in a sealed reaction vessel under an inert atmosphere.

-

Deprotection Cocktail: In a separate flask under an inert atmosphere, dissolve Pd(PPh₃)₄ (0.2-0.5 equivalents relative to resin loading) and PhSiH₃ (10-20 equivalents) in anhydrous, degassed DCM.

-

Deprotection Reaction: Add the deprotection cocktail to the resin and agitate the mixture at room temperature for 2-4 hours.

-

Washing: Wash the resin extensively with DCM (5 times), 0.5% DIPEA in DMF (3 times), DMF (5 times), and finally DCM (5 times) to remove all traces of the catalyst and scavenger.

Protocol 3: On-Resin Isoaspartate Formation

This protocol details the on-resin cyclization and hydrolysis to form the isoaspartate linkage.

Materials:

-

Peptidyl-resin with deprotected Asp side chain

-

HBTU/HOBt or DIC (N,N'-Diisopropylcarbodiimide)/HOBt

-

DIPEA

-

Anhydrous DMF

-

Aqueous buffer (e.g., 1 M NaHCO₃, pH 8.5)

Procedure:

-

Activation and Cyclization:

-

Swell the resin from the previous step in anhydrous DMF.

-

In a separate vial, dissolve HBTU/HOBt (2 equivalents) and DIPEA (4 equivalents) in DMF.

-

Add the activation solution to the resin and agitate at room temperature for 1-2 hours to promote the formation of the succinimide intermediate.

-

-

Controlled Hydrolysis:

-

Wash the resin thoroughly with DMF to remove coupling reagents.

-

Treat the resin with an aqueous buffer (e.g., 1 M NaHCO₃, pH 8.5) for 4-6 hours at room temperature. This step facilitates the hydrolysis of the succinimide ring to form a mixture of α-aspartyl and β-aspartyl (isoaspartyl) linkages.

-

Wash the resin with water (3 times), DMF (5 times), and DCM (5 times).

-

Dry the resin under a high vacuum.

-

Protocol 4: Final Cleavage and Deprotection

This protocol describes the cleavage of the peptide from the resin and the removal of all remaining side-chain protecting groups.

Materials:

-

Dry peptidyl-resin

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Dithiothreitol (DTT) (if cysteine is present)

-

Cold diethyl ether

Procedure:

-

Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v). If the peptide contains methionine or tryptophan, add DTT (2.5% w/v).

-

Cleavage Reaction:

-

Add the cleavage cocktail to the dry resin (approximately 10 mL per gram of resin).

-

Agitate the mixture at room temperature for 2-4 hours.

-

-

Peptide Precipitation:

-

Filter the resin and collect the filtrate.

-

Concentrate the filtrate under a stream of nitrogen.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

-

Drying: Dry the crude peptide pellet under a high vacuum.

Protocol 5: Peptide Purification and Analysis

This protocol outlines the purification of the isoaspartate-containing peptide and its analysis.

Materials:

-

Crude peptide

-

Solvent A: 0.1% TFA in water

-

Solvent B: 0.1% TFA in acetonitrile

-

RP-HPLC system with a C18 column

-

Mass spectrometer (e.g., ESI-MS)

Procedure:

-

Purification:

-

Dissolve the crude peptide in a minimal amount of Solvent A.

-

Purify the peptide using preparative RP-HPLC with a suitable gradient of Solvent B. The isoaspartate-containing peptide often elutes slightly earlier than its native aspartate counterpart.

-

Collect the fractions corresponding to the desired product peak.

-

-

Analysis:

-

Confirm the purity of the collected fractions using analytical RP-HPLC.

-

Verify the identity of the product by mass spectrometry. The isoaspartate-containing peptide will have the same mass as the native peptide.[2]

-

-

Lyophilization: Lyophilize the pure fractions to obtain the final peptide as a white powder.

Data Presentation

The efficiency of each step is crucial for the overall yield and purity of the final product. The following tables provide a template for expected outcomes based on literature for similar on-resin manipulations.

Table 1: Summary of Reagents and Conditions for Key Synthetic Steps

| Step | Reagents | Solvent | Time | Temperature |

| Fmoc-Asp(OAll)-OH Coupling | Fmoc-Asp(OAll)-OH, HBTU/HOBt, DIPEA | DMF | 1-2 h | Room Temp |

| Allyl Deprotection | Pd(PPh₃)₄, PhSiH₃ | DCM | 2-4 h | Room Temp |

| On-Resin Cyclization | HBTU/HOBt, DIPEA | DMF | 1-2 h | Room Temp |

| On-Resin Hydrolysis | 1 M NaHCO₃ (aq) | Water/DMF | 4-6 h | Room Temp |

| Final Cleavage | TFA/TIS/H₂O (95:2.5:2.5) | N/A | 2-4 h | Room Temp |

Table 2: Expected Yield and Purity at Different Stages of Synthesis

| Stage | Metric | Expected Value | Method of Analysis |

| After SPPS | Coupling Efficiency | >99% per step | Ninhydrin Test |

| After Allyl Deprotection | Deprotection Efficiency | >95% | HPLC-MS of cleaved aliquot |

| After On-Resin Transformation | IsoAsp:Asp Ratio | ~3:1 to 4:1 | HPLC-MS of cleaved aliquot |

| After Purification | Final Purity | >95% | Analytical RP-HPLC |

| Overall | Overall Yield | 5-15% | Based on initial resin loading |

Note: The ratio of isoaspartate to aspartate formation can vary depending on the peptide sequence and reaction conditions.

Visualizations

The following diagrams illustrate the key workflows and chemical transformations in the synthesis of isoaspartate-containing peptides.

Caption: Overall workflow for the synthesis of isoaspartate-containing peptides.

References

Protocol for the Incorporation of Fmoc-IsoAsn-OH in Solid-Phase Peptide Synthesis

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isoaspartic acid (isoAsp) is an isomer of aspartic acid where the peptide bond is formed through the β-carboxyl group instead of the α-carboxyl group. The incorporation of isoaspartyl residues into peptides is of significant interest as it can occur in vivo as a post-translational modification, potentially altering the structure, function, and immunogenicity of proteins.[1][2][3] Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry provides a robust method for the site-specific incorporation of this non-canonical amino acid, enabling detailed studies of its biological impact.

This document provides a detailed protocol for the incorporation of Fmoc-IsoAsn-OH into a peptide sequence using standard Fmoc/tBu SPPS methodology.

Chemical Structures

Caption: Chemical structure of this compound.

Experimental Protocols

General Materials and Reagents

-

Resin: Pre-loaded Wang or Rink Amide resin is recommended for C-terminal acid or amide peptides, respectively.

-

Amino Acids: High-purity Fmoc-protected amino acids with standard acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt, Pbf).[4]

-

This compound: No side-chain protection on the α-amide is typically required.

-

Solvents: High-purity, amine-free N,N-Dimethylformamide (DMF) is crucial for successful synthesis. Dichloromethane (DCM) is also used for washing steps.

-

Deprotection Reagent: 20% piperidine in DMF.

-

Coupling Reagents:

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

-

HOBt (Hydroxybenzotriazole) or Oxyma Pure®.

-

DIC (N,N'-Diisopropylcarbodiimide).

-

-

Base: N,N-Diisopropylethylamine (DIPEA).

-

Cleavage Cocktail: Reagent K (TFA/water/phenol/thioanisole/EDT; 82.5:5:5:5:2.5) or a simpler mixture of TFA/TIS/water (95:2.5:2.5) is suitable for most sequences.[5]

-

Precipitation and Wash Solvent: Cold diethyl ether.

SPPS Workflow for this compound Incorporation

The following protocol outlines the key steps for incorporating this compound into a growing peptide chain on a solid support. This workflow assumes a standard Fmoc-SPPS cycle.

Caption: General workflow for incorporating this compound in SPPS.

Detailed Protocol Steps

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate for 5-10 minutes at room temperature.

-

Drain the deprotection solution.

-

Repeat the treatment with 20% piperidine in DMF for another 5-10 minutes.

-

Drain the solution.

-

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. A Kaiser test can be performed to confirm the presence of free amines.

-

This compound Coupling:

-

Activation: In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading), a coupling agent such as HBTU (2.9 equivalents), and a base like DIPEA (6 equivalents) in DMF. Allow to pre-activate for 1-2 minutes.

-

Coupling Reaction: Add the activated this compound solution to the resin.

-

Agitate the mixture for 1-2 hours at room temperature. The reaction progress can be monitored using a Kaiser test. If the test is positive after 2 hours, the coupling can be extended.

-

-

Washing: After complete coupling (negative Kaiser test), drain the coupling solution and wash the resin with DMF (3-5 times) followed by DCM (3-5 times) to prepare for the next cycle.

-

Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Cleavage and Deprotection:

-

After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin thoroughly with DMF, followed by DCM, and dry the resin under vacuum.[5]

-

Prepare the appropriate cleavage cocktail (e.g., TFA/TIS/water 95:2.5:2.5). Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment. [6][7]

-

Add the cleavage cocktail to the dried resin and agitate for 2-3 hours at room temperature.[6][8]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh TFA to ensure complete recovery of the peptide.

-

Precipitate the crude peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether.

-

Isolate the precipitated peptide by centrifugation or filtration and wash with cold diethyl ether.

-

Dry the crude peptide under vacuum.

-

-

Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity by mass spectrometry.

Data Presentation

| Parameter | Recommended Condition | Notes |

| Fmoc-AA:Coupling Agent:Base Ratio | 1:0.95:2 | For HBTU/DIPEA activation. |

| Equivalents of Fmoc-AA | 3 - 5 | Relative to resin loading. |

| Coupling Time | 1 - 2 hours | Can be extended for difficult couplings. |

| Temperature | Room Temperature | Elevated temperatures may be used for difficult sequences, but can increase the risk of side reactions. |

| Solvent | DMF | High-purity, amine-free is essential. |

Potential Side Reactions and Considerations

-

Aspartimide Formation: While more commonly associated with aspartic acid, the potential for aspartimide formation should be considered, especially if the subsequent amino acid is small and flexible (e.g., Gly, Ser).[3] Using milder coupling conditions and avoiding prolonged exposure to base can help mitigate this risk.

-

Dehydration of α-Amide: Unlike the side-chain amide of standard asparagine, the α-amide of isoasparagine is generally considered stable under standard SPPS conditions and is less prone to dehydration.

-

Incomplete Coupling: As with any sterically hindered or unusual amino acid, incomplete coupling may occur. Monitoring the reaction with a Kaiser test and, if necessary, performing a double coupling can ensure complete incorporation.

Conclusion

The incorporation of this compound in SPPS is a valuable technique for synthesizing peptides containing isoaspartyl residues. By following the detailed protocol and considering the potential side reactions, researchers can successfully synthesize these modified peptides for further biological investigation. The provided workflow and recommendations serve as a comprehensive guide for scientists and professionals in the field of peptide chemistry and drug development.

References

- 1. Selective cleavage of isoaspartyl peptide bonds by hydroxylamine after methyltransferase priming - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isoaspartate - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. merckmillipore.com [merckmillipore.com]

- 6. tools.thermofisher.com [tools.thermofisher.com]

- 7. youtube.com [youtube.com]

- 8. peptide.com [peptide.com]

Unraveling the Role of Isoaspartate in Alzheimer's Disease: Applications of Fmoc-IsoAsn-OH in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

The aberrant aggregation of amyloid-beta (Aβ) peptides is a central event in the pathology of Alzheimer's disease. Post-translational modifications of Aβ, particularly the formation of isoaspartate (isoAsp), have emerged as a critical factor in accelerating peptide aggregation and enhancing neurotoxicity. The incorporation of isoaspartate residues into synthetic Aβ peptides is therefore a vital tool for researchers seeking to understand the molecular mechanisms of Alzheimer's disease and to develop novel therapeutic strategies. This application note provides detailed protocols for the synthesis of isoaspartate-containing Aβ peptides using Fmoc-IsoAsn-OH, and for the subsequent characterization of their biophysical and cellular effects.

Introduction to Isoaspartate in Amyloid-Beta

Isoaspartate is a damaging amino acid residue that can form spontaneously in proteins and peptides through the deamidation of asparagine or the isomerization of aspartate.[1] In the context of Alzheimer's disease, isoaspartate has been identified in Aβ peptides isolated from the brains of patients, notably at positions 7 and 23.[2] The presence of an isoaspartate residue, particularly at position 23 of the Aβ1-42 peptide (Aβ(isoAsp23)), has been shown to significantly enhance the peptide's propensity to aggregate into neurotoxic fibrils.[3][4] This modification disrupts the peptide's structure, promoting a conformation that is more prone to self-assembly.[1]

The synthesis of Aβ peptides containing isoaspartate at specific sites is crucial for investigating the precise role of this modification in disease progression. Fmoc-L-isoasparagine (this compound) is a key building block for the solid-phase peptide synthesis (SPPS) of such peptides, allowing for the site-specific incorporation of the isoaspartate residue.

Quantitative Analysis of Isoaspartate-Containing Aβ Peptides

The incorporation of isoaspartate at position 23 of Aβ1-42 leads to a marked increase in its aggregation kinetics and neurotoxicity compared to the wild-type peptide. The following tables summarize typical quantitative data obtained from in vitro assays.

| Peptide Variant | Lag Time for Fibril Formation (hours) | Maximum Thioflavin T Fluorescence (Arbitrary Units) |

| Aβ(1-42) Wild-Type | 4 - 6 | 800 - 1000 |

| Aβ(1-42) isoAsp23 | 1 - 2 | 1200 - 1500 |

| Aβ(1-42) isoAsp7 | 3 - 5 | 900 - 1100 |

Table 1: Comparative aggregation kinetics of Aβ(1-42) and its isoaspartate-containing variants as measured by the Thioflavin T assay. Data are representative and may vary based on experimental conditions.

| Peptide Variant | Concentration for 50% Cell Viability (IC50) in SH-SY5Y cells (µM) |

| Aβ(1-42) Wild-Type | 10 - 15 |

| Aβ(1-42) isoAsp23 | 2 - 5 |

| Aβ(1-42) isoAsp7 | 8 - 12 |

Table 2: Comparative neurotoxicity of Aβ(1-42) and its isoaspartate-containing variants on human neuroblastoma SH-SY5Y cells as determined by the MTT assay after 48 hours of incubation. Data are representative and may vary based on cell line and experimental conditions.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of Aβ(1-42) with Isoaspartate at Position 23

This protocol outlines the manual Fmoc solid-phase peptide synthesis of Aβ(1-42) with an isoaspartate residue at position 23 using this compound.

Materials:

-

Fmoc-Rink Amide MBHA resin

-

Fmoc-amino acids (including Fmoc-L-isoasparagine)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure

-

20% (v/v) piperidine in dimethylformamide (DMF)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM)

-

Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5, v/v/v)

-

Cold diethyl ether

-

HPLC grade water and acetonitrile

Procedure:

-

Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat again for 15 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling:

-

For standard amino acids: Dissolve 4 equivalents of the Fmoc-amino acid, 4 equivalents of OxymaPure, and 4 equivalents of DIC in DMF. Add to the resin and couple for 2 hours.

-

For this compound (at position 23): Use the same coupling conditions as for standard amino acids. Ensure complete dissolution of the this compound.

-

-

Washing: After each coupling step, wash the resin with DMF to remove excess reagents.

-

Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the Aβ(1-42) sequence.

-

Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

-

Peptide Precipitation: Filter the cleavage mixture and precipitate the peptide by adding it to cold diethyl ether.

-

Purification: Centrifuge to pellet the peptide, wash with cold ether, and then purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the peptide by mass spectrometry.

Protocol 2: Thioflavin T (ThT) Aggregation Assay

This protocol describes how to monitor the aggregation kinetics of synthetic Aβ peptides.

Materials:

-

Synthetic Aβ peptide (lyophilized)

-

Hexafluoroisopropanol (HFIP)

-

Thioflavin T (ThT) stock solution (e.g., 1 mM in water)

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well black, clear-bottom microplate

-

Plate reader with fluorescence detection (Excitation: ~440 nm, Emission: ~485 nm)

Procedure:

-

Peptide Preparation: Dissolve the lyophilized Aβ peptide in HFIP to a concentration of 1 mg/mL to ensure it is monomeric. Aliquot and evaporate the HFIP under a stream of nitrogen gas. Store the peptide films at -80°C.

-

Assay Preparation: Resuspend the peptide film in PBS to the desired final concentration (e.g., 10 µM).

-

ThT Working Solution: Prepare a ThT working solution in PBS (e.g., 20 µM).

-

Plate Setup: In a 96-well plate, mix the peptide solution with the ThT working solution.

-

Incubation and Measurement: Incubate the plate at 37°C with intermittent shaking. Measure the fluorescence intensity at regular intervals (e.g., every 15 minutes) for up to 48 hours.

-

Data Analysis: Plot the fluorescence intensity against time to generate aggregation curves.

Protocol 3: MTT Neurotoxicity Assay

This protocol details the assessment of Aβ peptide-induced cytotoxicity in a neuronal cell line.

Materials:

-

SH-SY5Y human neuroblastoma cells

-

Cell culture medium (e.g., DMEM/F12 with 10% FBS)

-

Synthetic Aβ peptide solution (prepared as in Protocol 2)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

96-well clear microplate

-

Microplate reader (absorbance at 570 nm)

Procedure:

-

Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Peptide Treatment: Treat the cells with various concentrations of the Aβ peptide solutions and incubate for 24-48 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control and plot against peptide concentration to determine the IC50 value.

Signaling Pathways in Isoaspartate-Aβ Neurotoxicity

The enhanced neurotoxicity of isoaspartate-containing Aβ is thought to be mediated through several signaling pathways that are also implicated in the toxicity of wild-type Aβ, but with a potentially amplified effect due to the accelerated aggregation.

The diagram above illustrates a potential mechanism where isoaspartate-containing Aβ oligomers interact with neuronal receptors and the plasma membrane, leading to an influx of calcium ions. This triggers a cascade of events including the production of reactive oxygen species (ROS), mitochondrial dysfunction, and the activation of caspases, ultimately leading to apoptosis or programmed cell death.

Conclusion

The use of this compound in the solid-phase synthesis of amyloid-beta peptides provides a powerful tool for investigating the role of isoaspartate formation in Alzheimer's disease. The detailed protocols provided herein will enable researchers to produce high-quality isoaspartate-containing Aβ peptides and to quantitatively assess their impact on aggregation and neurotoxicity. A deeper understanding of these processes is essential for the development of targeted diagnostics and therapeutics for this devastating neurodegenerative disease.

References

Application Note and Protocols: Synthesis and Application of Isoaspartyl-Containing Peptides for Monoclonal Antibody Stability Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

The stability of monoclonal antibodies (mAbs) is a critical quality attribute that can impact their safety and efficacy as therapeutic agents. One of the common non-enzymatic degradation pathways for mAbs is the formation of isoaspartate (isoAsp). This modification arises from the deamidation of asparagine (Asn) or the isomerization of aspartate (Asp) residues, proceeding through a succinimide intermediate. The formation of isoAsp introduces a "kink" in the peptide backbone by inserting an extra methylene group, which can alter the protein's higher-order structure, potentially affecting its biological activity and leading to aggregation.[1][2] Therefore, the accurate detection and quantification of isoAsp are crucial during the development and quality control of mAb therapeutics.

This application note provides detailed protocols for the synthesis of isoaspartyl-containing peptides to be used as analytical standards, methods for conducting forced degradation studies on monoclonal antibodies to induce isoAsp formation, and analytical procedures for the quantification of this critical quality attribute.

Data Presentation

The following tables summarize quantitative data on isoaspartate formation in monoclonal antibodies under various stress conditions.

Table 1: Isoaspartate Formation in a Recombinant Monoclonal Antibody and its Charge Isoforms [3][4]

| Sample | Average Moles of isoAsp per Mole of Protein |

| Monoclonal Antibody (Overall) | 0.2 |

| Most Acidic Isoforms | 0.7 |

| Most Basic Isoform | Not Detected |

Table 2: Effect of Incubation Time and Temperature on Isoaspartate Formation in a Monoclonal Antibody [5]

| Temperature (°C) | Incubation Time (weeks) | % Isoaspartate |

| 40 | 0 | ~1 |

| 40 | 12 | ~5 |

| 40 | 24 | ~10 |

| 25 | 0 | ~1 |

| 25 | 12 | ~2 |

| 25 | 24 | ~3 |

Table 3: Relative Potency of Monoclonal Antibody Fractions with and without Isoaspartate [1]

| mAb Fraction | Relative Potency (%) |

| Main Peak (without isoAsp) | 100 |

| Isoaspartate-containing Peak | ~70 |

Experimental Protocols

Protocol 1: Synthesis of Isoaspartyl-Containing Peptides via Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the synthesis of a peptide containing a pre-determined isoaspartyl linkage for use as an analytical standard. The direct synthesis of an isoaspartyl peptide is a non-standard procedure that requires the use of a protected isoaspartic acid building block.

Materials:

-

Fmoc-L-isoaspartic acid(OtBu)-OH

-

Rink Amide resin

-

Fmoc-protected amino acids

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure®

-

Piperidine

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water (HPLC grade)

-

Solid-phase peptide synthesis vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in the synthesis vessel.

-

First Amino Acid Coupling:

-

Deprotect the resin by treating with 20% piperidine in DMF for 20 minutes.

-

Wash the resin thoroughly with DMF.

-

Couple the first Fmoc-protected amino acid (e.g., Fmoc-Gly-OH) using DIC and OxymaPure® in DMF. Allow the reaction to proceed for 2 hours.

-

Wash the resin with DMF.

-

-

Peptide Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the desired sequence.

-

Incorporation of Isoaspartic Acid:

-

At the desired position in the peptide sequence, use Fmoc-L-isoaspartic acid(OtBu)-OH for the coupling step.

-

Dissolve Fmoc-L-isoaspartic acid(OtBu)-OH, DIC, and OxymaPure® in DMF and add to the deprotected resin.

-

Allow the coupling reaction to proceed for 4 hours.

-

-

Final Deprotection: After coupling the final amino acid, deprotect the N-terminal Fmoc group with 20% piperidine in DMF.

-

Cleavage and Side-Chain Deprotection:

-

Wash the resin with DCM.

-

Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v) for 2-3 hours.

-

Precipitate the cleaved peptide in cold diethyl ether.

-

-

Purification and Characterization:

-

Purify the crude peptide by reverse-phase HPLC.

-

Confirm the identity and purity of the isoaspartyl-containing peptide by mass spectrometry.

-

Protocol 2: Forced Degradation of Monoclonal Antibodies

This protocol outlines a method for inducing isoaspartate formation in a monoclonal antibody sample through heat and pH stress.

Materials:

-

Purified monoclonal antibody solution

-

Phosphate-buffered saline (PBS), pH 7.4

-

Sodium acetate buffer, pH 5.0

-

Incubator or water bath

-

pH meter

Procedure:

-

Sample Preparation: Prepare aliquots of the monoclonal antibody at a concentration of 1-10 mg/mL in both PBS (pH 7.4) and sodium acetate buffer (pH 5.0).

-

Incubation:

-

Place the aliquots in an incubator or water bath at 40°C.

-

As a control, store a set of aliquots at 4°C.

-

-

Time Points: Withdraw samples at various time points (e.g., 0, 1, 2, 4, and 8 weeks).

-

Sample Analysis: Analyze the withdrawn samples immediately or store them at -80°C until analysis by peptide mapping and/or HIC.

Protocol 3: Peptide Mapping Analysis of Isoaspartate Formation

This protocol describes the use of peptide mapping to identify and quantify isoaspartate formation in monoclonal antibody samples.[6]

Materials:

-

Forced degradation mAb samples

-

Tris-HCl buffer

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAM)

-

Trypsin (mass spectrometry grade)

-

Formic acid

-

Reverse-phase HPLC system with a C18 column

-

Mass spectrometer

Procedure:

-

Reduction and Alkylation:

-

Denature the mAb sample in 6 M guanidine HCl, 100 mM Tris-HCl, pH 8.0.

-

Reduce the disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 37°C for 1 hour.

-

Alkylate the free thiols by adding IAM to a final concentration of 25 mM and incubating in the dark at room temperature for 1 hour.

-

-

Digestion:

-

Buffer exchange the sample into a trypsin-compatible buffer (e.g., 100 mM Tris-HCl, pH 8.0).

-

Add trypsin at a 1:20 (w/w) enzyme-to-substrate ratio and incubate at 37°C for 16-18 hours.

-

-

Sample Quenching: Stop the digestion by adding formic acid to a final concentration of 1%.

-

LC-MS/MS Analysis:

-

Inject the digested sample onto the C18 column.

-

Elute the peptides using a gradient of acetonitrile in water with 0.1% formic acid.

-

Analyze the eluting peptides by mass spectrometry to identify and quantify the peptide containing the isoaspartyl modification. The isoaspartyl-containing peptide will typically elute slightly earlier than the native aspartyl-containing peptide.

-

-

Data Analysis: Quantify the extent of isoaspartate formation by comparing the peak areas of the modified and unmodified peptides. The synthesized isoaspartyl peptide can be used as a standard to confirm the retention time and fragmentation pattern of the modified peptide.

Protocol 4: Hydrophobic Interaction Chromatography (HIC) for Isoaspartate Quantification

HIC can be used as a higher-throughput method to monitor isoaspartate formation at the intact or subunit level.[1]

Materials:

-

Forced degradation mAb samples

-

HIC column (e.g., TSKgel Butyl-NPR)

-

Mobile Phase A: 2 M ammonium sulfate in 100 mM sodium phosphate, pH 7.0

-

Mobile Phase B: 100 mM sodium phosphate, pH 7.0

-

HPLC system

Procedure:

-

Sample Preparation: Dilute the mAb sample with Mobile Phase A to promote binding to the column.

-

HIC Analysis:

-

Equilibrate the HIC column with a high concentration of Mobile Phase A.

-

Inject the prepared sample.

-

Elute the bound protein with a decreasing gradient of Mobile Phase A (i.e., an increasing gradient of Mobile Phase B).

-

Monitor the elution profile at 280 nm.

-

-

Data Analysis: The isoaspartate-containing variant is typically more hydrophobic and will elute later than the native protein. Quantify the percentage of the isoaspartate variant by integrating the peak areas.

Visualizations

Caption: Experimental workflow for the synthesis of isoaspartyl peptides and their use in monoclonal antibody stability studies.

Caption: Chemical pathway of isoaspartate formation from asparagine and aspartate residues via a succinimide intermediate.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. peptide.com [peptide.com]

- 6. An Optimized Protocol for Peptide Mapping of Therapeutic Monoclonal Antibodies with Minimum Deamidation and Oxidation Artifacts [sigmaaldrich.com]

Application Notes and Protocols for the Identification of Isoaspartate in Synthetic Peptides

For Researchers, Scientists, and Drug Development Professionals

Introduction

The spontaneous, non-enzymatic formation of isoaspartate (isoAsp) is a common modification of peptides and proteins that can occur during synthesis, purification, and storage. This isomerization involves the conversion of an L-aspartyl (Asp) or L-asparaginyl (Asn) residue into a succinimide intermediate, which then hydrolyzes to form a mixture of L-aspartyl and L-isoaspartyl residues. The insertion of a methylene group into the peptide backbone upon isoAsp formation can alter the peptide's structure, function, and stability, and may induce an immunogenic response. Therefore, the accurate detection and quantification of isoAsp are critical for the development and quality control of synthetic peptides intended for therapeutic or research use.

This document provides an overview of the most common and effective analytical techniques for identifying and quantifying isoaspartate in synthetic peptides. Detailed protocols for key methodologies are provided, along with guidance on data interpretation.

Mechanism of Isoaspartate Formation

The formation of isoaspartate from an aspartic acid residue proceeds through a succinimide intermediate. The peptide bond nitrogen on the C-terminal side of the Asp residue attacks the side-chain carbonyl carbon, forming a five-membered succinimide ring. This intermediate is then susceptible to hydrolysis at either of two carbonyl groups, leading to the formation of either the original aspartyl linkage or the isoaspartyl linkage.

Application Note: Mass Spectrometry Analysis of Peptides Synthesized with Fmoc-IsoAsn-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

The spontaneous, non-enzymatic deamidation of asparagine (Asn) residues in proteins and peptides is a common post-translational modification that results in the formation of a succinimide intermediate. This intermediate can then hydrolyze to form either aspartic acid (Asp) or isoaspartic acid (isoAsp), a structural isomer of Asp where the peptide backbone is linked through the side-chain carboxyl group. The formation of isoAsp can significantly impact the structure, function, and stability of therapeutic proteins and peptides. Therefore, the ability to synthesize peptides containing isoasparagine and accurately characterize them is crucial for research, drug development, and quality control.

This application note provides detailed protocols for the synthesis of peptides containing isoasparagine using Fmoc-IsoAsn-OH (typically available as its protected form, Fmoc-L-isoaspartic acid β-tert-butyl ester) via solid-phase peptide synthesis (SPPS), and their subsequent analysis by mass spectrometry.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of an Isoasparagine-Containing Peptide

This protocol outlines the manual Fmoc-SPPS for a generic peptide containing an isoasparagine residue.

Materials:

-

Fmoc-Rink Amide resin (or other suitable resin depending on the desired C-terminus)

-

Fmoc-protected amino acids, including Fmoc-L-isoaspartic acid β-tert-butyl ester (Fmoc-IsoAsn(OtBu)-OH)

-

Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane), Methanol

-

Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

-

Cold diethyl ether

-

Solid-phase synthesis vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in the synthesis vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin.

-

Shake for 5 minutes.

-

Drain the solution.

-

Add fresh 20% piperidine in DMF solution and shake for an additional 15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the first Fmoc-protected amino acid (4 equivalents relative to resin loading) and HBTU (3.95 equivalents) in DMF.

-

Add DIPEA (8 equivalents) to the activation mixture and vortex for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Shake for 1-2 hours at room temperature.

-

To check for coupling completion, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

-

Once the coupling is complete (yellow/clear beads), drain the solution and wash the resin with DMF (5 times).

-

-

Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence, using Fmoc-IsoAsn(OtBu)-OH at the desired position.

-

Final Fmoc Deprotection: After coupling the final amino acid, perform a final deprotection step (step 2).

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry it under a stream of nitrogen.

-

Add the cleavage cocktail to the resin.

-

Shake for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding the filtrate to a 50-fold excess of cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

-

Dry the peptide pellet under vacuum.

-

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Verification: Confirm the mass of the purified peptide by mass spectrometry.

Fmoc Solid-Phase Peptide Synthesis Workflow.

Protocol 2: Mass Spectrometry Analysis of Isoasparagine-Containing Peptides

This protocol describes a general method for the analysis of a purified isoasparagine-containing peptide by LC-MS/MS.

Materials:

-

Purified isoasparagine-containing peptide

-

LC-MS grade water with 0.1% formic acid (Mobile Phase A)

-

LC-MS grade acetonitrile with 0.1% formic acid (Mobile Phase B)

-

Liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) capable of tandem MS (MS/MS) with different fragmentation methods (CID, ETD, HCD).

Procedure:

-

Sample Preparation: Dissolve the purified peptide in Mobile Phase A to a final concentration of 1-10 µM.

-

LC Separation:

-

Inject the peptide sample onto a C18 reverse-phase column.

-

Elute the peptide using a gradient of Mobile Phase B. A typical gradient might be 5-40% B over 30 minutes.

-

The inclusion of an isomeric peptide containing aspartic acid in a separate run can aid in identification, as isoaspartyl peptides often exhibit slightly different retention times.

-

-

Mass Spectrometry:

-

Acquire mass spectra in positive ion mode.

-

Perform a full MS scan to determine the precursor ion m/z.

-

Perform data-dependent MS/MS on the most intense precursor ions.

-

Utilize different fragmentation techniques:

-

Collision-Induced Dissociation (CID): This is a common fragmentation method. For isoaspartyl peptides, CID spectra may show characteristic changes in the b/y ion series intensities compared to their aspartyl counterparts. Specifically, a decrease in the b/y intensity ratio for ions flanking the isoAsp residue is often observed.[1][2]

-

Electron Capture Dissociation (ECD) / Electron Transfer Dissociation (ETD): These methods are particularly useful for identifying isoaspartic acid. ECD can cleave the Cα-Cβ bond, leading to diagnostic marker ions. For isoaspartic acid, this can result in c+57 and z-57 fragment ions.[3]

-

Hydrogen Attachment Dissociation (HAD): This newer technique can also generate diagnostic fragment ions for isoaspartic acid, such as [cₙ + 58 + 2H]⁺ and [zₘ - 58 + 2H]⁺.

-

-

-

Data Analysis:

-

Analyze the MS/MS spectra to confirm the peptide sequence.

-

Look for the characteristic fragmentation patterns of isoasparagine:

-